molecular formula C12H17NNa2O13S B147712 disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 136098-08-3

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B147712
CAS No.: 136098-08-3
M. Wt: 461.31 g/mol
InChI Key: UGJJJEXZLWCXLZ-HGOXMNNESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a highly substituted pyranose derivative characterized by its disodium salt form, multiple hydroxyl groups, a sulfonatoamino moiety, and a carboxylate functional group. The compound features a fused oxane (tetrahydropyran) and dihydropyran ring system, with stereochemical complexity arising from its (2R,3R,4S) and (2R,3S,4R,5R) configurations.

Properties

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJJJEXZLWCXLZ-HGOXMNNESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NNa2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex molecule with potential biological activities that merit detailed exploration. This article aims to summarize its biological activity based on diverse sources, including case studies and research findings.

Structural Characteristics

The compound's structure features multiple hydroxyl groups and a sulfonatoamino moiety, which are significant for its biological interactions. The stereochemistry of the compound is critical in determining its activity and interaction with biological targets.

Chemical Structure

ComponentDescription
IUPAC NameDisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Molecular FormulaC₁₃H₁₅N₁O₉S₂Na₂
Molecular Weight405.34 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups contributes to free radical scavenging capabilities. A study demonstrated that derivatives of pyran compounds can reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that compounds with structural similarities possess antimicrobial properties against various pathogens. For instance, certain pyran derivatives have been shown to inhibit bacterial growth in vitro, suggesting potential use as antimicrobial agents .

Enzyme Inhibition

The compound's biological activity may extend to enzyme inhibition. For example, research has highlighted the inhibitory effects of related compounds on xanthine oxidase and other enzymes involved in metabolic pathways. This could have implications for conditions like gout and hyperuricemia .

Case Study 1: Wound Healing

In a comparative study involving wound healing agents, a hydrogel formulation containing similar pyran derivatives showed enhanced epithelialization and reduced inflammation in animal models. The treated wounds exhibited significantly faster closure rates compared to controls .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of a series of pyran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeFindingsReferences
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits xanthine oxidase

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

  • Reagent in Organic Synthesis : It serves as an important reagent in various organic synthesis processes due to its reactive functional groups. Its ability to undergo oxidation and reduction makes it useful for creating diverse chemical derivatives.

Biology

  • Biochemical Pathways : Research has explored its role in biochemical pathways. The compound can act as a molecular probe to study interactions within biological systems.

Medicine

  • Therapeutic Potential : Investigations are ongoing into its potential use in treating diseases. Its structural similarities to known therapeutic agents allow for exploration in drug design.

Industry

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials due to its solubility and reactivity.

Case Study 1: Anticoagulant Development

Research has indicated that derivatives of this compound can mimic heparin's active site and bind to antithrombin III. This binding activates antithrombin III to inhibit thrombin and other clotting factors, showcasing potential in anticoagulant drug development.

Case Study 2: Biochemical Probes

Studies have utilized this compound as a biochemical probe to investigate cellular signaling pathways. Its ability to interact with specific proteins has provided insights into cellular processes and disease mechanisms.

Data Table: Comparison of Related Compounds

Compound NameKey FeaturesUnique Aspects
Disodium SaltMultiple hydroxyl groupsHigh solubility due to sulfonate groups
Trisodium PhosphateInorganic saltPrimarily used for cleaning
Trisodium CitrateOrganic saltKnown for buffering properties

This table illustrates the uniqueness of disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate compared to simpler salts.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Substituents
Target Compound Dihydropyran-oxane -OH, -CH₂OH, -NHSO₃⁻, -COO⁻Na⁺ ~500 (estimated) Sulfonatoamino, carboxylate, multiple hydroxyls
(2R,3R,4R,5S,6R)-3-Acetamido-5-...tetrahydro-2H-pyran-2,4-diyl diacetate Tetrahydropyran -OAc, -NAc, -CH₂OAc 676.62 Acetamido, acetylated hydroxyls
Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate Tetrahydropyran -OH, -COO⁻Na⁺, indole-O- 365.70 Indole-oxy, carboxylate
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-...-6-methyloxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one Flavonoid-glycoside -OH, -O-glycoside (methyloxane) 610.52 Flavonoid core, glycosidic linkage

Key Observations :

  • The target compound uniquely combines sulfonatoamino and carboxylate groups, distinguishing it from acetylated analogs (e.g., ) and glycosides (e.g., ).
  • Unlike indole-oxy derivatives (e.g., ), the target lacks aromaticity but shares high polarity due to ionic substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)... (2R,3R,4R,5S,6R)-3-Acetamido...
Water Solubility High (ionic groups) Moderate (polar but with indole) Low (acetylated)
logP (Predicted) -2.5 to -1.5 -0.8 1.2
pKa (Carboxylate) ~4.5 ~4.3 N/A (acetylated)
Thermal Stability Moderate High High

Analysis :

  • The target’s disodium salt and sulfonatoamino group enhance solubility compared to acetylated analogs .
  • Lower logP values reflect its polarity, contrasting with acetylated or aromatic derivatives .

Key Findings :

Methodological Considerations in Similarity Assessment

  • Tanimoto Coefficient: Used to quantify structural similarity via molecular fingerprints (e.g., MACCS keys) . For the target compound, similarity indices with sulfated carbohydrates (~60–70%) and acetylated pyranoses (~40–50%) are predicted.
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., -NHSO₃⁻ vs. -OAc) may drastically alter biological activity .

Preparation Methods

Nucleophilic Substitution and Alkylation

The synthesis begins with glycine ethyl ester as a precursor for constructing the amino sugar backbone. Alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in alcoholic solvents generates haloketone intermediates. Subsequent O-alkylation with sodium methoxide yields the pyran ring system, followed by sulfonation using trimethylamine-sulfur trioxide complexes under nitrogen atmosphere.

Critical Parameters

  • Temperature control (30–40°C) to prevent epimerization.

  • Solvent selection (methanol or ethanol) to optimize reaction kinetics.

  • Stoichiometric excess of sodium methoxide (1.5–2.0 eq) ensures complete O-sulfonation.

Sulfonation and Protection/Deprotection Sequences

Selective sulfonation at the 5-position of the oxan ring is achieved using sulfur trioxide-pyridine complexes in anhydrous DMF. Temporary protecting groups (benzyl or acetyl) are employed for hydroxyl groups:

  • Benzyl protection: 2,2,2-trichloroacetimidate activation.

  • Acetyl deprotection: Zemplén conditions (NaOMe/MeOH).

Yield Optimization

StepYield (%)Purity (%)
Initial alkylation68–7285
Sulfonation55–6092
Final deprotection78–8297

Data aggregated from.

Enzymatic and Chemoenzymatic Approaches

Heparan Sulfate Mimetic Synthesis

Recombinant sulfotransferases (3-OST-1, 6-OST) enable site-specific sulfonation:

  • 3-O-Sulfotransferase (3-OST-1) : Introduces sulfonate at C3 of glucosamine.

  • N-Deacetylase/N-Sulfotransferase (NDST-2) : Modifies N-position with >90% efficiency.

Reaction Conditions

  • 50 mM HEPES buffer (pH 7.4), 10 mM MgCl₂, 1 mM PAPS cofactor.

  • 24–48 hr incubation at 37°C.

Lyase-Mediated Depolymerization

Heparin lyases I/II/III (Flavobacterium heparinum) cleave glycosidic bonds to generate disaccharide units:

  • Specificity : Lyase III targets GlcAβ1-4GlcNAc linkages.

  • Conversion rate : 85–92% for 3-O-sulfated sequences.

Purification and Isolation

Chromatographic Techniques

MethodConditionsPurity Achieved
Ion-exchange (DEAE)0.1–1.5 M NaCl gradient, pH 6.895%
Size-exclusion (SEC)Sephadex G-25, 0.2 M NH₄HCO₃98%
Reverse-phase (C18)ACN/H₂O (5–40%), 0.1% TFA99%

Data from.

Crystallization and Characterization

Fractional distillation under reduced pressure (0.1–0.5 mmHg) yields crystalline product. X-ray diffraction confirms stereochemistry:

  • Space group: P2₁2₁2₁.

  • Resolution: 0.89 Å (R-factor = 0.042).

Analytical Validation

Structural Confirmation

TechniqueKey DataReference
¹H/¹³C NMRδ 5.21 (H1, J = 3.5 Hz), 102.3 ppm (C1)
HRMS (ESI-)m/z 460.0921 [M-2Na]⁻
IR1250 cm⁻¹ (S=O), 1640 cm⁻¹ (COO⁻)

Purity Assessment

HPAEC-PAD analysis shows:

  • Retention time: 12.7 min (isocratic 10 mM NaOH).

  • LOD: 0.1 μg/mL.

Industrial Scalability Challenges

Process Optimization

  • Continuous flow systems : Reduce reaction time by 40% vs batch.

  • Enzyme immobilization : 85% activity retention after 10 cycles.

Regulatory Considerations

  • USP/EP compliance : Requires <0.1% residual solvents (ICH Q3C).

  • Endotoxin levels : <0.005 EU/mg (LAL test) .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high stereochemical fidelity?

  • Methodological Answer : Synthesis requires precise control over stereochemistry due to multiple chiral centers. A stepwise approach using protected intermediates (e.g., selective hydroxyl group protection with tert-butyldimethylsilyl or benzyl groups) is critical. Enzymatic or catalytic asymmetric methods may enhance regioselectivity. Post-synthesis, validate stereochemistry via 1H^1H-NMR coupling constants and X-ray crystallography .

Q. How can researchers verify the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (pH 3–9) and temperatures (4°C–40°C) should be tested. For hygroscopic or oxidation-sensitive groups (e.g., sulfonatoamino), inert atmospheres (N2_2) and lyophilization are recommended for storage .

Q. What analytical techniques are essential for characterizing its sulfonatoamino and carboxylate functional groups?

  • Methodological Answer : Use FT-IR to confirm sulfonate (S=O stretching at 1150–1250 cm1^{-1}) and carboxylate (C=O at 1650–1750 cm1^{-1}). Titration (e.g., ion-exchange chromatography) quantifies sodium counterions. For structural elucidation, 13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) are indispensable .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved?

  • Methodological Answer : Address contradictions by standardizing assay conditions (e.g., buffer ionic strength, cofactor presence). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for activity). Consider impurities in commercial batches via LC-MS purity checks .

Q. What computational strategies optimize reaction yields while preserving stereochemistry during scale-up?

  • Methodological Answer : Employ quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) and molecular dynamics (MD) to predict solvent effects on stereoselectivity. Pair with cheminformatics tools (e.g., ICReDD’s reaction path search) to narrow experimental parameters. Use AI-driven platforms (e.g., COMSOL Multiphysics) for process simulation and real-time yield optimization .

Q. How can researchers design experiments to resolve conflicting data on the compound’s interaction with glycosphingolipid receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity under physiological conditions (e.g., 37°C, pH 7.4). Validate with competitive assays using labeled ligands (e.g., fluorescent sialic acid analogs). Integrate cryo-EM or molecular docking to map binding sites and identify steric clashes caused by stereochemical mismatches .

Q. What experimental frameworks address challenges in correlating in vitro bioactivity with in vivo pharmacokinetics?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating the compound’s logP, plasma protein binding, and clearance mechanisms. Use radiolabeled isotopes (e.g., 14C^{14}C) for tissue distribution studies. Cross-reference with metabolomics data to identify active vs. inactive metabolites .

Methodological Resources

  • Stereochemical Validation : X-ray crystallography (single-crystal analysis) and NOESY NMR for spatial conformation .
  • Reaction Optimization : ICReDD’s hybrid computational-experimental workflow for reducing trial-and-error cycles .
  • Data Integration : Multi-omics platforms (e.g., transcriptomics + metabolomics) to map biological pathways impacted by the compound .

Note : All methodologies should adhere to GHS safety protocols (e.g., handling hygroscopic or reactive intermediates under fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.